molecular formula C11H15N5 B12224197 N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12224197
M. Wt: 217.27 g/mol
InChI Key: SLYSPLKWPUGXFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with cyclobutylmethylamine and methylamine. The reaction is carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 4-chloro-7H-pyrazolo[3,4-d]pyrimidine

    Reagents: Cyclobutylmethylamine, Methylamine

    Catalyst: Hydrochloric acid (HCl)

    Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, such as protein kinase B (PKB or Akt). The compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and inhibit its activity. This inhibition disrupts cell signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H15N5/c1-16(6-8-3-2-4-8)11-9-5-14-15-10(9)12-7-13-11/h5,7-8H,2-4,6H2,1H3,(H,12,13,14,15)

InChI Key

SLYSPLKWPUGXFV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)C2=NC=NC3=C2C=NN3

Origin of Product

United States

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